molecular formula C7H5BrFNO B15092398 5-Bromo-2-fluoro-benzaldehyde oxime

5-Bromo-2-fluoro-benzaldehyde oxime

Cat. No.: B15092398
M. Wt: 218.02 g/mol
InChI Key: JXINJMATTXHEET-ONNFQVAWSA-N
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Description

5-Bromo-2-fluorobenzaldoxime is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldoxime, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorobenzaldoxime typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions usually include stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-fluorobenzaldoxime are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorobenzaldoxime can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluorobenzaldoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzaldoxime involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 3-Bromo-4-fluorobenzaldehyde
  • 4-Bromo-2-fluorobenzaldehyde

Uniqueness

5-Bromo-2-fluorobenzaldoxime is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can provide distinct electronic and steric effects compared to other similar compounds .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NE)-N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+

InChI Key

JXINJMATTXHEET-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/O)F

Canonical SMILES

C1=CC(=C(C=C1Br)C=NO)F

Origin of Product

United States

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